molecular formula C6H5BrFNO2S B2642732 4-Amino-3-bromobenzene-1-sulfonyl fluoride CAS No. 108045-28-9

4-Amino-3-bromobenzene-1-sulfonyl fluoride

Cat. No.: B2642732
CAS No.: 108045-28-9
M. Wt: 254.07
InChI Key: UZACAJVHSLWABY-UHFFFAOYSA-N
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Description

4-Amino-3-bromobenzene-1-sulfonyl fluoride (CAS 108045-28-9) is a multifunctional aromatic sulfonyl fluoride with significant utility in chemical biology and medicinal chemistry. This compound integrates a sulfonyl fluoride electrophile, a primary aromatic amine, and a bromine substituent on a single benzene ring, making it a versatile building block for developing covalent probes and inhibitors. The core research value of this reagent lies in its sulfonyl fluoride (S-F) group, which is a privileged warhead in Sulfur-Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction . Sulfonyl fluorides are increasingly employed to covalently modify proteins, as they exhibit a unique balance of aqueous stability and protein reactivity . They are known to modify several nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine, facilitating target identification, binding site mapping, and the development of covalent enzyme inhibitors . As part of a growing trend, fluorinated sulphonamide molecules are recognized for their distinct physical, chemical, and biological characteristics with significant biomedical importance . With the molecular formula C 6 H 5 BrFNO 2 S and a molecular weight of 254.08 g/mol , this compound serves as a key synthetic intermediate. The presence of both a nucleophilic amino group and an electrophilic sulfonyl fluoride on the same molecule allows for sequential and diverse synthetic strategies. The bromine atom provides an additional site for functionalization via cross-coupling reactions, enabling the construction of more complex chemical libraries for fragment-based drug discovery. Researchers can leverage this reagent to create novel chemical entities for application in pharmaceutical and agrochemical research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-bromobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACAJVHSLWABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 4 Amino 3 Bromobenzene 1 Sulfonyl Fluoride and Analogous Aryl Sulfonyl Fluorides

Direct Synthetic Routes to Sulfonyl Fluorides

Direct synthetic routes provide a more streamlined access to aryl sulfonyl fluorides, circumventing the need for the preparation and isolation of reactive intermediates such as sulfonyl chlorides. rsc.orgmdpi.com These methods are characterized by their operational simplicity and broad applicability.

A significant breakthrough in the synthesis of aryl sulfonyl fluorides has been the development of palladium-catalyzed methods that utilize aryl halides as starting materials. rsc.orgrsc.org A one-pot procedure has been established that efficiently converts aryl and heteroaryl bromides into the corresponding sulfonyl fluorides, demonstrating excellent functional group tolerance. rsc.orgrsc.orgnih.gov This transformation is particularly valuable as it represents the first general method for the sulfonylation of aryl bromides. rsc.orgnih.gov

The success of the palladium-catalyzed synthesis from aryl bromides hinges on the careful optimization of the catalytic system. rsc.orgnih.gov Initial studies using 4-bromobiphenyl (B57062) as a model substrate revealed that the choice of both the palladium precursor and the ligand is critical for achieving high reactivity and minimizing side reactions, such as the reduction of the starting material. researchgate.net

A range of palladium sources and phosphine (B1218219) ligands were screened to identify the optimal combination. While ligands like PAd2n-Bu showed some activity, they were often accompanied by the formation of reduction byproducts. researchgate.net The breakthrough came with the use of bulky, electron-rich dialkylbiaryl phosphine ligands. Specifically, the pre-formed palladium(II) complex, PdCl2(AmPhos)2, was identified as a highly effective catalyst, leading to excellent consumption of the aryl bromide with negligible formation of the reduced biphenyl (B1667301) byproduct. nih.govresearchgate.net The optimized conditions involve using 5 mol% of PdCl2(AmPhos)2 with triethylamine (B128534) as the base and isopropanol (B130326) as the solvent at 75 °C. rsc.orgnih.gov

Optimization of Catalytic System for Sulfinate Formation from 4-Bromobiphenyl
EntryPalladium SourceLigandConsumption of Aryl Bromide (%)Reduction to Biphenyl (%)
1Pd(OAc)₂PAd₂n-Bu332
2Pd(OAc)₂AmPhos>95<1
3PdCl₂(AmPhos)₂-91<1

A key innovation enabling the palladium-catalyzed sulfonylation of aryl bromides is the use of a sulfur dioxide (SO₂) surrogate. nih.govresearchgate.net Gaseous SO₂ is difficult to handle, but solid, bench-stable surrogates provide a convenient source for the sulfonyl group. 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO, has emerged as a versatile and effective reagent for this purpose. nih.govresearchgate.net

In the catalytic cycle, DABSO releases SO₂ which is inserted into the aryl-palladium bond formed after the oxidative addition of the aryl bromide to the Pd(0) complex. This insertion generates a palladium sulfinate intermediate. This intermediate then undergoes reductive elimination to yield the aryl sulfinate salt and regenerate the active Pd(0) catalyst. nih.govacs.org The use of DABSO has proven to be a general strategy, applicable not only to aryl bromides but also to aryl iodides and organometallic reagents. nih.govacs.org

Once the aryl sulfinate intermediate is generated in situ via the palladium-catalyzed reaction with DABSO, the final step is its conversion to the aryl sulfonyl fluoride (B91410). rsc.orgrsc.org This is achieved by adding an electrophilic fluorinating agent to the reaction mixture in the same pot. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for organic synthesis, enabling the generation of highly reactive radical species under mild conditions. rsc.orgresearchgate.net This methodology has been successfully applied to the formation of aryl sulfonyl fluorides. nih.gov A metal-free, photoredox-catalyzed three-component assembly of aryl sulfonyl fluorides from dibenzothiophenium (DBT) salts has been reported, using KHF₂ as an inexpensive and safe fluorine source. nih.gov This approach is noted for its mild conditions, good yields, and broad functional group tolerance, making it suitable for late-stage fluorosulfonylation of complex molecules like drugs. nih.gov

The mechanism of photoredox-catalyzed sulfonyl fluoride synthesis often involves radical relay processes, where a sequence of radical intermediates facilitates the desired bond formation. nih.gov In these transformations, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) event to generate a radical species. rsc.org

This initial radical can then participate in a cascade of reactions. For instance, in the aminofluorosulfonylation of unactivated alkenes, an amidyl radical is first generated through a photocatalytic process. This radical adds to the alkene to form an alkyl radical. nih.gov This alkyl radical is then trapped by a sulfur dioxide surrogate like DABSO, generating a sulfonyl radical. nih.govresearchgate.net The final step involves the sulfonyl radical being trapped by a fluorine source, such as NFSI, to form the aliphatic sulfonyl fluoride product. nih.gov These radical relay processes allow for the construction of complex molecules from simple precursors in a single step under mild conditions. nih.govresearchgate.net Similar radical-mediated pathways are implicated in the formation of aryl sulfonyl fluorides, where aryl radicals can be generated and subsequently trapped to form the C-S bond. rsc.org

Photoredox-Catalyzed Strategies for Sulfonyl Fluoride Formation

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) represents a sophisticated mechanism in which both a proton and an electron are transferred in a single concerted step or in separate, sequential steps. This process is particularly relevant in radical reactions, where it can facilitate the formation of key intermediates under milder conditions than traditional methods.

In the context of sulfonyl fluoride synthesis, PCET has been implicated in the formation of β-amino-substituted sulfonyl fluorides. researchgate.net A proposed mechanism involves the combination of PCET with a radical transfer process. The reaction is initiated by a photocatalyst that, upon excitation, engages in a PCET event with an amine and a hydrogen atom source. This generates an α-amino radical, which can then react with a sulfur dioxide surrogate to form a sulfonyl radical. Subsequent trapping of this radical with a fluorine source yields the desired sulfonyl fluoride product.

A representative example of this process is the synthesis of β-amino sulfonyl fluorides, which showcases the power of combining PCET with radical transfer. researchgate.net The proposed mechanism for this transformation is outlined below:

StepDescription
1. Photoexcitation A photocatalyst absorbs light and is excited to a higher energy state.
2. PCET Event The excited photocatalyst participates in a proton-coupled electron transfer with an amine and a hydrogen atom source, generating an α-amino radical.
3. Sulfonyl Radical Formation The α-amino radical reacts with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfonyl radical intermediate.
4. Fluorination The sulfonyl radical is trapped by a fluorine source, like N-fluorobenzenesulfonimide (NFSI), to afford the final β-amino-substituted sulfonyl fluoride.

This PCET-based approach offers a novel and efficient route to functionalized sulfonyl fluorides, highlighting the potential of this mechanism in modern organic synthesis.

Decarboxylative Fluorosulfonylation Reactions

Decarboxylative fluorosulfonylation has emerged as a powerful strategy for the synthesis of aryl sulfonyl fluorides from readily available carboxylic acids. This method involves the replacement of a carboxylic acid group with a sulfonyl fluoride moiety, proceeding through a radical-mediated pathway.

The general approach for the decarboxylative fluorosulfonylation of aromatic carboxylic acids involves the generation of an aryl radical from the corresponding carboxylic acid. This is often achieved through photoredox catalysis, where a photocatalyst, upon excitation, facilitates the single-electron oxidation of the carboxylate, leading to decarboxylation and the formation of the aryl radical. This radical is then trapped by a sulfur dioxide surrogate, followed by reaction with a fluorine source to yield the aryl sulfonyl fluoride.

Recent advancements have demonstrated the utility of this method for the synthesis of a variety of aliphatic sulfonyl fluorides as well, often employing hypervalent iodine(III) carboxylates or N-hydroxyphthalimide (NHPI) esters of carboxylic acids as radical precursors. researchgate.netnih.govgoogleapis.comrsc.orgnih.gov These reactions can be initiated either photocatalytically or under thermal conditions. researchgate.netgoogleapis.comnih.gov

A typical reaction scheme for the photocatalytic decarboxylative fluorosulfonylation of an aromatic carboxylic acid is as follows:

ReactantsReagents and ConditionsProduct
Aromatic Carboxylic AcidPhotocatalyst (e.g., an iridium or ruthenium complex), SO2 surrogate (e.g., DABSO), Fluorine source (e.g., KHF2 or NFSI), LightAryl Sulfonyl Fluoride

This methodology is particularly attractive due to the wide availability of carboxylic acids and the mild reaction conditions often employed.

Indirect Synthetic Pathways and Functional Group Transformations

Conversion from Sulfonyl Chlorides

One of the most established and widely utilized methods for the synthesis of aryl sulfonyl fluorides is the halogen exchange reaction of the corresponding aryl sulfonyl chlorides. This approach is advantageous due to the commercial availability or straightforward synthesis of a wide range of aryl sulfonyl chlorides.

The conversion is typically achieved by treating the sulfonyl chloride with a fluoride salt. A variety of fluorinating agents and reaction conditions have been reported to effect this transformation. Common fluoride sources include potassium fluoride (KF) and potassium bifluoride (KHF2). sciencedaily.com The reaction is often carried out in a suitable solvent, and in some cases, phase-transfer catalysts are employed to enhance the reaction rate and yield.

For the synthesis of 4-Amino-3-bromobenzene-1-sulfonyl fluoride, a plausible route would involve the initial preparation of 4-amino-3-bromobenzenesulfonyl chloride, followed by a halogen exchange reaction.

Starting MaterialReagents and ConditionsProduct
4-Amino-3-bromobenzenesulfonyl chlorideKF or KHF2, Solvent (e.g., acetonitrile, water), Optional: Phase-transfer catalystThis compound

The efficiency of this conversion can be influenced by the nature of the substituents on the aromatic ring, the choice of fluoride source, and the reaction conditions.

Strategies for Introducing the Sulfonyl Fluoride Moiety on Substituted Aromatic Rings

Directly introducing a sulfonyl fluoride group onto a pre-functionalized aromatic ring is a key strategy for the synthesis of complex aryl sulfonyl fluorides. Several methods have been developed to achieve this, starting from various precursors such as aryl halides, anilines, and sulfonamides.

From Aryl Halides: A common approach involves the palladium-catalyzed coupling of an aryl bromide or iodide with a sulfur dioxide surrogate, such as DABSO, to form an intermediate aryl sulfinate. mdpi.com This sulfinate is then treated in situ with an electrophilic fluorinating agent, like Selectfluor or N-fluorobenzenesulfonimide (NFSI), to furnish the desired aryl sulfonyl fluoride. This one-pot, two-step procedure is applicable to a broad range of substituted aryl halides.

From Anilines: Anilines can be converted to aryl sulfonyl fluorides via a Sandmeyer-type reaction. The aniline (B41778) is first diazotized with a nitrite (B80452) source under acidic conditions to form a diazonium salt. This salt is then reacted with a sulfur dioxide source and a fluoride source, often in the presence of a copper catalyst, to yield the aryl sulfonyl fluoride. Visible-light-mediated metal-free versions of this transformation have also been developed. nih.gov

From Sulfonamides: More recently, methods for the direct conversion of sulfonamides to sulfonyl fluorides have been reported. One such method involves the activation of the sulfonamide with a pyrylium (B1242799) tetrafluoroborate (B81430) reagent and magnesium chloride to form an in-situ sulfonyl chloride, which is then converted to the sulfonyl fluoride by the addition of potassium fluoride. mdpi.com This approach is notable for its high chemoselectivity towards the amino group, allowing for the late-stage functionalization of complex molecules. mdpi.com

Starting MaterialKey ReagentsProduct
Substituted Aryl Bromide/IodidePd catalyst, DABSO, Electrophilic Fluorinating Agent (e.g., NFSI)Substituted Aryl Sulfonyl Fluoride
Substituted AnilineNitrite source, SO2 source, Fluoride sourceSubstituted Aryl Sulfonyl Fluoride
Substituted Aryl SulfonamidePyrylium tetrafluoroborate, MgCl2, KFSubstituted Aryl Sulfonyl Fluoride

These strategies provide versatile entries to a wide array of substituted aryl sulfonyl fluorides, including those with sensitive functional groups.

Green Chemistry Approaches in Sulfonyl Fluoride Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for the synthesis of sulfonyl fluorides. These approaches focus on the use of safer reagents, milder reaction conditions, and the reduction of waste.

One notable green approach is the use of water as a reaction solvent. bohrium.com While nucleophilic fluorination reactions are often challenging in water due to the high hydration energy of the fluoride ion, the use of surfactant-based catalytic systems has been shown to enable the efficient conversion of sulfonyl chlorides to sulfonyl fluorides in aqueous media. researchgate.net

Another green strategy involves the use of safer and more easily handled starting materials and reagents. For example, methods have been developed that utilize stable substrates like disulfides or thiols in combination with potassium fluoride as the fluorine source and a green oxidant such as NaOCl·5H2O. sciencedaily.comresearchgate.net These protocols can often be performed in a one-pot manner and at ambient temperature. sciencedaily.comresearchgate.net

Recently, a novel method has been reported for the conversion of thiols and disulfides to sulfonyl fluorides using a highly reactive and easily handled reagent known as SHC5® in conjunction with potassium fluoride. sciencedaily.comresearchgate.net This process is highly efficient, has a low environmental impact, and produces only non-toxic sodium and potassium salts as byproducts. sciencedaily.comresearchgate.net

Electrochemical methods also offer a green alternative for sulfonyl fluoride synthesis. The electrochemical oxidative coupling of thiols and potassium fluoride avoids the need for stoichiometric chemical oxidants, thereby reducing waste. nih.gov

Green ApproachKey Features
Synthesis in Water Utilizes water as a benign solvent, often with the aid of surfactants. researchgate.net
Safer Reagents Employs stable starting materials like thiols/disulfides and green oxidants. sciencedaily.comresearchgate.net
Novel Reagent Systems Use of reagents like SHC5® for efficient and clean conversion. sciencedaily.comresearchgate.net
Electrosynthesis Avoids chemical oxidants through electrochemical methods. nih.gov

These green chemistry approaches not only provide more sustainable routes to sulfonyl fluorides but also often offer advantages in terms of safety, cost-effectiveness, and scalability.

Reactivity and Reaction Mechanisms of 4 Amino 3 Bromobenzene 1 Sulfonyl Fluoride

Nucleophilic Reactions of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride moiety is a robust and relatively stable functional group, often described as a "sleeping beauty" in terms of reactivity. nih.gov It is significantly more stable than other sulfonyl halides, such as sulfonyl chlorides, towards hydrolysis and thermolysis. sigmaaldrich.com This stability is attributed to the high strength of the sulfur-fluorine bond. u-tokyo.ac.jp However, under specific conditions, its electrophilic nature can be harnessed for reactions with various nucleophiles. This controlled reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comnih.gov

Aromatic sulfonyl fluorides react with primary and secondary amines to form stable sulfonamide linkages. This reaction is a fundamental transformation in medicinal chemistry and materials science. ekb.egchemrxiv.org While sulfonyl fluorides are generally unreactive towards amines under neutral conditions, even in refluxing aniline (B41778), their reactivity can be unlocked through catalysis. sigmaaldrich.com The reaction typically requires activation, often with a base or a specific catalyst, to proceed at a reasonable rate. chemrxiv.orgnih.gov

Computational studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) have shown that the process has a high energy barrier. This barrier can be significantly lowered by the presence of a base, which enhances the nucleophilicity of the amine. nih.gov The reaction is understood to proceed via an SN2-type mechanism at the sulfur center. nih.gov A broad-spectrum catalytic method for the amidation of sulfonyl fluorides has been developed using a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives, which provides excellent yields for a wide range of amines, including sterically hindered ones. chemrxiv.org

Table 1: Representative Examples of Sulfonamide Formation from Aromatic Sulfonyl Fluorides and Amines

Sulfonyl FluorideAmineCatalyst/ConditionsProductYield
Phenylsulfonyl fluorideAnilineOn-water, room temperatureN-phenylbenzenesulfonamideGood
Aryl sulfonyl fluoridePrimary/Secondary AmineHOBt (catalytic), TMDS, DIPEA, DMSO, 25 °CAryl sulfonamide87-99% chemrxiv.org
Methanesulfonyl fluorideMethylamineBase (computational study)N-methylmethanesulfonamide- nih.gov

Note: This table presents general reactivity patterns for aromatic sulfonyl fluorides as specific data for 4-amino-3-bromobenzene-1-sulfonyl fluoride was not available in the searched literature.

Similar to amines, phenols and alcohols can react with sulfonyl fluorides to yield sulfonate esters. This transformation is another key application of SuFEx chemistry. nih.gov The reaction with phenols, in particular, is often facilitated by the use of silyl-protected phenols (aryl silyl (B83357) ethers) in the presence of a catalyst. nih.gov The reaction of perfluorobutanesulfonyl fluoride with primary alcohols proceeds readily in the presence of nucleophilic 4-dialkylaminopyridines. researchgate.net Secondary alcohols, under similar conditions, can lead to a mixture of products including the desired sulfonate ester. researchgate.net

Table 2: Representative Examples of Sulfonate Ester Formation from Sulfonyl Fluorides

Sulfonyl FluorideNucleophileCatalyst/ConditionsProduct
Aryl sulfonyl fluorideTBS-protected phenols-Aryl sulfonate ester nih.gov
Perfluorobutanesulfonyl fluorideNeopentyl alcohol4-dialkylaminopyridinesNeopentyl perfluorobutanesulfonate (B13733166) researchgate.net

The sulfonyl fluoride group can react with a variety of other nucleophiles beyond amines and alcohols. For instance, sulfonyl fluorides are known to react with nucleophilic amino acid residues such as tyrosine, lysine, and histidine, which is relevant in the context of chemical biology and the development of covalent inhibitors. enamine.net The SuFEx reaction has also been extended to include other nucleophiles like carboxylates and halides, which can undergo conjugate addition to activated sulfonyl fluoride hubs. nih.gov

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a click chemistry transformation that relies on the controlled activation of the otherwise stable S-F bond in sulfonyl fluorides. sigmaaldrich.comnih.gov The mechanism involves the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. nih.gov

Key aspects of the SuFEx mechanism include:

Activation: The S-F bond requires activation for the reaction to proceed efficiently. This can be achieved through various means, including the use of bases, Lewis acids, or nucleophilic catalysts. u-tokyo.ac.jpnih.gov Hydrogen bond donors can also facilitate the reaction. u-tokyo.ac.jp

Catalysis: Tertiary amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used catalysts. nih.gov The catalyst is thought to mediate the process, possibly involving the formation of bifluoride ions. nih.gov Computational studies suggest that a complementary base is crucial for lowering the reaction barrier, particularly with primary amine nucleophiles, by increasing the amine's nucleophilicity. nih.gov

Leaving Group Stabilization: The fluoride ion is a good leaving group, and its departure is a key step in the reaction. The stability of the fluoride ion can be enhanced in certain solvent systems, such as water, which can stabilize it through hydrogen bonding. sigmaaldrich.com

SN2-type Mechanism: The reaction is generally considered to proceed through a mechanism analogous to an SN2 reaction at the sulfur center. nih.gov

Reactions Involving the Aromatic Ring System

The primary amino group on the aromatic ring of this compound is a site for a variety of chemical transformations. Standard reactions for aromatic amines can be applied, although the electronic effects of the ortho-bromo and para-sulfonyl fluoride substituents must be considered. These groups are electron-withdrawing, which will decrease the nucleophilicity of the amino group compared to aniline.

Plausible reactions include:

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: While direct alkylation of anilines can sometimes lead to mixtures of mono- and di-alkylated products, it is a feasible transformation. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a range of Sandmeyer-type reactions to introduce various substituents (e.g., -Cl, -Br, -CN, -OH) or participate in azo coupling reactions.

It is important to note that the reaction conditions for these transformations would need to be carefully chosen to avoid any undesired side reactions involving the sulfonyl fluoride group, although its stability makes it quite robust under many conditions.

Reactions at the Bromo Substituent (e.g., Cross-Coupling Reactions)

The bromo substituent on the aromatic ring of this compound is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of the carbon-bromine (C-Br) bond in these reactions is well-established and generally proceeds under conditions that leave the more robust sulfonyl fluoride group and the amino group intact.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-Br bond is highly susceptible to oxidative addition to low-valent palladium species, initiating the catalytic cycle of various cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents onto the benzene (B151609) ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. The reaction is valued for its mild conditions and tolerance of numerous functional groups. The typical reactivity order for aryl halides in Suzuki reactions is I > Br > Cl, placing the bromo substituent in a favorable position for selective coupling. bohrium.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org It is a powerful method for synthesizing arylalkynes. The reaction can be performed under mild, basic conditions, which are compatible with the other functional groups on the molecule. wikipedia.org Copper-free Sonogashira variants have also been developed to avoid the potential for alkyne homocoupling. wikipedia.org

Mizoroki-Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.com The reaction demonstrates good chemoselectivity, although the reactivity can be sensitive to the specific substrates and conditions employed. mdpi.com

The general conditions for these palladium-catalyzed reactions are summarized in the table below.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Substituent

Reaction Palladium Catalyst Ligand (if applicable) Base Coupling Partner Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄ PPh₃, SPhos, XPhos K₂CO₃, Cs₂CO₃, K₃PO₄ Aryl/vinyl boronic acid or ester Toluene, Dioxane, DMF, H₂O
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄ PPh₃ Et₃N, piperidine, K₂CO₃ Terminal alkyne (+ CuI co-catalyst) THF, DMF, Toluene

| Mizoroki-Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | Alkene | DMF, Acetonitrile, Toluene |

Chemoselectivity and Orthogonal Reactivity in Multi-functionalized Systems

Chemoselectivity is a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for demonstrating this principle. The molecule possesses three distinct functional groups with different reactivities: the C-Br bond, the sulfonyl fluoride (SO₂F) group, and the amino (NH₂) group. This allows for orthogonal reactivity, where one functional group can be modified selectively without affecting the others.

The sulfonyl fluoride group is known for its exceptional stability. nih.gov It is generally inert to the conditions used for palladium-catalyzed cross-coupling reactions that target the C-Br bond. nih.gov This high stability is attributed to the strong sulfur-fluorine bond. Research on β-chloro alkenylsulfonyl fluorides has shown that Suzuki and Sonogashira couplings can be performed successfully at the C-Cl bond while the sulfonyl fluoride moiety remains completely intact. nih.gov This provides strong evidence for the orthogonal reactivity of a carbon-halogen bond in the presence of a sulfonyl fluoride.

The typical hierarchy for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is C–I > C–OTf > C–Br >> C–Cl. wikipedia.org The S-F bond of the sulfonyl fluoride group is significantly less reactive than the C-Br bond under these conditions.

However, it is important to note that the sulfonyl fluoride group is not entirely unreactive under all circumstances. Specific catalytic systems have been developed to activate the typically stable SO₂F group for cross-coupling. For instance, using a combination of Pd(OAc)₂ and the Ruphos ligand, aryl sulfonyl fluorides can participate in Suzuki-Miyaura coupling reactions. rsc.org This highlights that chemoselectivity is highly dependent on the chosen catalyst, ligands, and reaction conditions. By avoiding such specialized activating conditions, the C-Br bond can be targeted with high fidelity.

The amino group can potentially coordinate to the metal catalyst, but standard cross-coupling protocols are generally well-tolerated by anilines, allowing for selective reaction at the bromo position.

Radical Processes and Mechanistic Studies of Aromatic Sulfonyl Fluorides

The study of radical processes involving aromatic sulfonyl fluorides primarily focuses on the synthesis of these compounds rather than their subsequent reactions. The generation of sulfonyl radicals and their subsequent trapping is a key strategy for forming the C-SO₂F bond.

Mechanistic studies have shown that aryl radicals are key intermediates in several synthetic routes to arylsulfonyl fluorides. mdpi.com For example, in the fluorosulfonylation of aryldiazonium salts, an aryl radical is generated, which then reacts with a sulfur dioxide source (like sodium metabisulfite) to form a sulfonyl radical. mdpi.com This radical is then trapped by a fluorine source, such as Selectfluor, to yield the final arylsulfonyl fluoride product. mdpi.com The involvement of radical intermediates in these pathways is often confirmed by experiments using radical scavengers like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), which inhibit the reaction. mdpi.com

Another significant area of research is the generation of the fluorosulfonyl radical (•SO₂F) itself. researchgate.netrsc.org This highly reactive species can be used to introduce the SO₂F group into various organic molecules. However, generating this radical can be challenging due to the high bond dissociation energy of the S-F bond in precursors like sulfuryl fluoride (SO₂F₂). researchgate.net

Table 2: Selected Precursors for the Generation of Sulfonyl Radicals in Synthesis

Radical Species Precursor Method of Generation Reference
Aryl Radical Aryldiazonium Salt Photochemical or chemical reduction mdpi.com
Aryl Radical Aryl Halide Photoredox catalysis N/A
Alkoxysulfonyl Radical (ROSO₂•) Allylsulfonic acid derivatives CF₃ radical addition and β-fragmentation nih.gov

While the sulfonyl fluoride group is generally stable, its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring. This would affect the stability and reactivity of any radical intermediates formed at other positions on the ring, although specific studies on radical-mediated C-Br bond cleavage in this compound are not widely reported. The existing body of research suggests that under typical radical-generating conditions that might affect an aryl bromide, the sulfonyl fluoride group would likely remain intact, further underscoring its utility as a stable functional handle and a potential covalent warhead in more complex applications.

Applications of 4 Amino 3 Bromobenzene 1 Sulfonyl Fluoride As a Synthetic Building Block

Construction of Diverse Organic Molecular Architectures

The unique combination of reactive sites on the 4-amino-3-bromobenzene-1-sulfonyl fluoride (B91410) molecule enables chemists to construct a variety of organic structures. The sulfonyl fluoride group, the primary amine, and the aryl bromide can all participate in different, often orthogonal, chemical reactions, providing a platform for building molecular complexity.

The sulfonyl fluoride (-SO₂F) group is a highly reactive electrophile that readily undergoes sulfur(VI)-fluoride exchange (SuFEx) reactions with nucleophiles. This reactivity is central to its use in forming sulfonamides and sulfonates, which are key functional groups in many pharmaceuticals and agrochemicals.

When 4-amino-3-bromobenzene-1-sulfonyl fluoride is treated with primary or secondary amines, it forms stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry for creating libraries of compounds for biological screening. Similarly, reaction with phenols or alcohols in the presence of a base yields the corresponding sulfonate esters. The reactivity of the sulfonyl fluoride can be predictably modulated by the electronic properties of the aromatic ring to which it is attached. researchgate.net

Table 1: General Reactions for Sulfonamide and Sulfonate Synthesis

Reaction TypeNucleophileProductBond Formed
Sulfonamide FormationPrimary/Secondary Amine (R₂NH)Substituted SulfonamideR-SO₂-NR'₂
Sulfonate FormationPhenol (B47542)/Alcohol (R'OH)Sulfonate EsterR-SO₂-OR'

Heterocyclic compounds are fundamental to drug discovery and materials science. The functional groups on this compound provide multiple pathways for its incorporation into heterocyclic rings. For instance, the primary amino group can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles.

Furthermore, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig reactions), allowing for the attachment of various substituents or the formation of fused ring systems. nih.gov This versatility enables the synthesis of complex, polycyclic architectures containing fluorine, which can dramatically alter the biological properties of a molecule. doi.org

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, minimizing waste and improving operational simplicity. nih.govnih.gov The multiple reactive sites of this compound make it an ideal candidate for such processes.

In a hypothetical multicomponent reaction, the amino group could react with an aldehyde and an isocyanide (as in a Ugi reaction), while the sulfonyl fluoride could subsequently react with an internal nucleophile generated during the cascade, leading to a complex heterocyclic product. nih.gov These strategies are increasingly used for the efficient synthesis of compound libraries, including derivatives of important heterocyles like thiazoles. bohrium.com

Utility in Chemical Biology Research

Beyond its role in traditional organic synthesis, this compound and related compounds are powerful tools in chemical biology, particularly for studying protein function and developing new therapeutic agents.

The sulfonyl fluoride moiety is an excellent electrophile for the covalent modification of proteins, making it a popular component of chemical probes. nih.gov These probes are used to identify and study the function of proteins within their native biological environment. When incorporated into a molecule that binds to a specific protein, the sulfonyl fluoride group can form a stable, covalent bond with nucleophilic amino acid residues in the protein's binding site. researchgate.net This irreversible labeling allows for the visualization, isolation, and identification of target proteins. The balanced reactivity and stability of sulfonyl fluorides make them incredibly useful tools for activity-based protein profiling (ABPP). nih.gov

In the field of drug design, the sulfonyl fluoride group serves as an "electrophilic warhead" for targeted covalent inhibitors (TCIs). researchgate.net TCIs first bind reversibly to their target protein, and then the warhead forms a permanent covalent bond with a nearby nucleophilic amino acid, leading to irreversible inhibition. chimia.ch This mechanism can result in drugs with high potency and prolonged duration of action.

The sulfonyl fluoride warhead is particularly versatile because it can react with a range of "harder" nucleophilic residues, not just the commonly targeted cysteine. nih.gov This expands the range of proteins that can be targeted with covalent inhibitors. researchgate.net

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads

Amino AcidNucleophilic Side Chain GroupReactivity with Sulfonyl FluorideReference
TyrosinePhenolHigh researchgate.netnih.gov
LysineAmineHigh researchgate.netnih.gov
SerineAlcoholModerate nih.govnih.gov
ThreonineAlcoholModerate nih.gov
HistidineImidazole (B134444)Moderate nih.gov
CysteineThiolForms unstable adducts researchgate.net

Applications in Fragment-Based Drug Discovery (Fragment Screening)

This compound is a valuable building block in fragment-based drug discovery (FBDD), a method that screens small, low-complexity molecules for weak binding to biological targets. nih.gov The core principle of FBDD is to identify these "fragments" and then optimize them into more potent lead compounds. nih.gov The sulfonyl fluoride moiety (-SO₂F) is particularly useful in this context due to its unique reactivity profile.

Sulfonyl fluorides can act as "warheads" for covalent fragment screening. mdpi.comnih.gov Unlike highly reactive electrophiles, the sulfonyl fluoride group exhibits balanced reactivity, allowing it to form stable covalent bonds with nucleophilic residues on a target protein under specific conditions. nih.gov This covalent interaction can help in the identification of even weakly binding fragments by mass spectrometry. mdpi.comnih.gov

The structure of this compound offers several advantages for creating fragment libraries. The core phenyl ring provides a scaffold that can be readily modified, while the amino and bromo substituents offer vectors for chemical elaboration to improve binding affinity and selectivity. The sulfonyl fluoride group serves as a reactive handle for covalent modification of the target protein, aiding in hit identification and validation. nih.gov

The table below illustrates the general characteristics of fragments used in FBDD, which are embodied by molecules like this compound.

PropertyTypical Value for FragmentsReference
Molecular Weight< 300 Da frontiersin.org
cLogP< 3 frontiersin.org
Number of Hydrogen Bond Donors≤ 3 frontiersin.org
Number of Hydrogen Bond Acceptors≤ 3 frontiersin.org
Rotatable Bonds≤ 3 frontiersin.org

Irreversible Labeling of Nucleophilic Amino Acid Residues

The sulfonyl fluoride group of this compound is a key functional group that enables the irreversible labeling of several nucleophilic amino acid residues within proteins. mdpi.comnih.gov This reactivity is central to its application in chemical biology and drug discovery for identifying and characterizing protein targets. The reaction, known as sulfur(VI) fluoride exchange (SuFEx), involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. researchgate.netscribd.com

Sulfonyl fluorides have been shown to react with a range of nucleophilic residues, making them versatile tools for protein labeling. mdpi.comnih.govnih.gov The primary targets for covalent modification by sulfonyl fluorides include:

Tyrosine: The hydroxyl group of the phenol side chain is a common target.

Threonine: The secondary alcohol side chain can be labeled.

Serine: The primary alcohol side chain is a frequent site of covalent modification. nih.gov

Lysine: The ε-amino group of the side chain is a known nucleophile for sulfonyl fluorides. nih.gov

Cysteine: The thiol group is a highly reactive nucleophile that can be targeted.

Histidine: The imidazole ring of the side chain can also be modified.

The specificity of the labeling can be influenced by the local protein environment, where the pKa of the nucleophilic residue can be perturbed to enhance its reactivity. nih.gov this compound, when incorporated into a larger molecule designed to bind to a specific protein, can be positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition or labeling.

Applications in Medicinal Chemistry and Drug Discovery Research

The sulfonyl fluoride moiety is an increasingly important functional group in the design of bioactive molecules. researchgate.netresearchgate.net Its incorporation into drug candidates, often through the use of building blocks like this compound, can confer several advantageous properties. The S(VI)-F bond is generally stable to a wide range of chemical conditions, including those encountered in synthesis and biological systems. scribd.com

The reactivity of the sulfonyl fluoride can be finely tuned through the electronic properties of the aryl ring to which it is attached. This allows for the design of molecules with specific reactivity profiles, from relatively inert to highly reactive, depending on the intended application. nih.gov The development of molecules containing the sulfonyl fluoride motif has been a key strategy in the discovery of potent and selective enzyme inhibitors. nih.gov

The table below provides examples of how the sulfonyl fluoride motif has been utilized in the development of bioactive molecules.

Application AreaExample of Bioactive Molecule ClassRole of Sulfonyl FluorideReference
Enzyme InhibitionSerine Protease InhibitorsCovalent modification of active site serine nih.gov
Chemical Biology ProbesActivity-Based ProbesIrreversible labeling of target proteins for identification and characterization nih.gov
Covalent DrugsTargeted Covalent InhibitorsFormation of a permanent bond with the target protein, leading to prolonged duration of action wuxiapptec.com

This compound serves as a versatile precursor for the synthesis of more complex pharmacophores, which are the essential structural features of a molecule required for its biological activity. researchgate.net The presence of three distinct functional groups—the amino group, the bromo group, and the sulfonyl fluoride—on a stable benzene (B151609) ring allows for a variety of chemical transformations.

The amino group can be acylated, alkylated, or used in diazotization reactions to introduce a wide range of substituents. The bromo group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The sulfonyl fluoride can be reacted with nucleophiles to form sulfonamides or sulfonic esters, or it can be retained as a reactive warhead in the final molecule. nih.gov

This chemical versatility allows for the construction of diverse molecular libraries based on the this compound scaffold. These libraries can then be screened for biological activity against a variety of targets, facilitating the discovery of new drug leads. researchgate.net

Targeted covalent inhibitors (TCIs) are a class of drugs that bind and form a permanent covalent bond with their protein target, often leading to enhanced potency and a longer duration of action. wuxiapptec.comnih.gov The sulfonyl fluoride group is an effective "warhead" for the design of TCIs due to its selective reactivity with nucleophilic amino acid residues. wuxiapptec.com this compound provides a scaffold that can be elaborated into a TCI by attaching a ligand that directs the molecule to a specific protein target.

A particularly innovative application of covalent chemistry is in the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. acs.org Covalent PROTACs, which form a covalent bond with either the target protein or the E3 ligase, can offer improved selectivity and efficacy. rsc.org

The sulfonyl fluoride moiety can be incorporated into a PROTAC to create a covalent interaction with the target protein. acs.org For example, a PROTAC could be designed with a ligand for the target protein that incorporates the this compound structure, and a second ligand that binds to an E3 ligase, such as Von Hippel-Lindau (VHL). acs.orgrsc.org This would result in the irreversible binding of the PROTAC to the target protein, leading to its efficient degradation.

Contributions to Materials Science (e.g., Polymer Synthesis)

The unique reactivity of the sulfonyl fluoride group, as highlighted by the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has found applications beyond drug discovery and into the realm of materials science. researchgate.netresearchgate.net Click chemistry refers to a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. SuFEx reactions meet these criteria and are therefore useful for the synthesis of polymers and the modification of material surfaces. researchgate.net

This compound can serve as a monomer or a cross-linking agent in polymerization reactions. The sulfonyl fluoride group can react with difunctional or polyfunctional nucleophiles to form polysulfonates or polysulfonamides. The amino and bromo groups on the aromatic ring can be used to further modify the properties of the resulting polymer or to attach it to a surface.

The stability and reactivity of the sulfonyl fluoride group make it a valuable tool for creating novel polymers with tailored properties. For example, it can be used to synthesize polymers with enhanced thermal stability or specific surface properties. The ability to form strong covalent bonds through SuFEx chemistry is also advantageous for creating durable and robust materials. researchgate.net

Advanced Characterization and Computational Studies of Sulfonyl Fluorides

Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 4-Amino-3-bromobenzene-1-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic region would show a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the amino, bromo, and sulfonyl fluoride substituents. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are dictated by the nature of the attached substituents. The carbon atom bonded to the sulfonyl fluoride group (C-1) and the carbon bearing the amino group (C-4) would be significantly influenced, as would the carbon attached to the bromine atom (C-3). The remaining aromatic carbons (C-2, C-5, and C-6) would also show unique resonances.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a crucial tool for confirming the presence of the sulfonyl fluoride group. It is expected to show a single resonance, a singlet, corresponding to the fluorine atom. The chemical shift of this signal is characteristic of sulfonyl fluorides and provides valuable structural confirmation.

Interactive Data Table: Predicted NMR Data for 4-Amino-3-bromobenzene-1-sulfonyl fluoride

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (Aromatic)6.8 - 8.0mJ(H,H) = 7-9, J(H,F) = 1-3
¹H (Amine)4.0 - 5.0br s-
¹³C (Aromatic)110 - 150s-
¹⁹F (Sulfonyl)+60 to +70s-

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS): In ESI-MS, this compound would likely be observed as a protonated molecule, [M+H]⁺. The presence of bromine would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS): HR-EI-MS would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern would reveal characteristic losses of functional groups. Expected fragments could arise from the loss of SO₂F, Br, or NH₂ radicals, providing further structural confirmation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zIsotopic Pattern
[M]⁺252.9208Characteristic bromine isotopic pattern
[M+H]⁺253.9286Characteristic bromine isotopic pattern
[M-SO₂F]⁺170.9603Characteristic bromine isotopic pattern
[M-Br]⁺173.0019Single peak

Note: These are predicted values. Actual experimental values may vary.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric S=O stretching of the sulfonyl group (around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively), the S-F stretching (around 700-800 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present in their respective regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations, such as the S=O symmetric stretch and the aromatic ring breathing modes, are often strong in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HStretching3300 - 3500
S=OAsymmetric Stretching1350 - 1400
S=OSymmetric Stretching1150 - 1200
S-FStretching700 - 800
C-BrStretching500 - 600
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching3000 - 3100

Note: These are predicted frequency ranges based on characteristic group frequencies.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a theoretical framework to understand the electronic structure, geometry, and reactivity of molecules.

DFT calculations can be employed to predict various molecular properties of this compound with high accuracy. These studies can provide optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties. The calculated vibrational frequencies can be compared with experimental IR and Raman data to aid in the assignment of spectral bands.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule.

The energy of the HOMO is related to the electron-donating ability of the molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important parameter that provides insights into the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is likely to be centered on the electron-withdrawing sulfonyl fluoride group and the aromatic ring. This distribution of frontier orbitals would dictate its reactivity towards electrophiles and nucleophiles.

Interactive Data Table: Predicted Computational Data for this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.0 to -7.0 eVElectron-donating ability
LUMO Energy-1.0 to -2.0 eVElectron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVChemical reactivity and kinetic stability

Note: These are predicted values based on DFT calculations of similar molecules. Actual calculated values will depend on the level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into stability and charge delocalization. This analysis transforms the complex many-electron molecular wavefunction into a more intuitive Lewis-like structure, with localized bonds, lone pairs, and Rydberg orbitals. fluorine1.ru The interactions between filled (donor) and vacant (acceptor) orbitals reveal the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity.

For aromatic systems like this compound, NBO analysis can elucidate the electronic interactions between the substituents and the benzene ring. The amino (-NH2) group is a strong electron-donating group, while the sulfonyl fluoride (-SO2F) and bromine (-Br) are electron-withdrawing groups. The interplay of these groups governs the charge distribution across the molecule.

Key interactions that contribute to the stability and charge delocalization in this compound include:

Hyperconjugative Interactions: These occur when the lone pair electrons of the amino group (nN) donate into the antibonding π* orbitals of the adjacent C-C bonds of the benzene ring (nN → π*C-C). This delocalization of electron density from the amino group to the ring increases the stability of the molecule.

Intramolecular Hydrogen Bonding: Although not directly a charge delocalization effect, the potential for hydrogen bonding between the amino group and the sulfonyl fluoride group can influence the conformation and electronic properties of the molecule.

The stabilization energy E(2) associated with donor-acceptor interactions in the NBO analysis provides a quantitative measure of the strength of these interactions. A higher E(2) value indicates a stronger interaction and greater stabilization. For instance, the interaction between the lone pair of the nitrogen atom in the amino group and the antibonding orbitals of the benzene ring is expected to have a significant E(2) value, indicating substantial charge delocalization.

The NBO analysis can also provide information about the natural atomic charges on each atom, offering a more detailed picture of the electron distribution than simpler methods. These charges are derived from the NBO population analysis and reflect the effects of both inductive and resonance contributions. fluorine1.ru

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and cheminformatics for structure-property relationship studies. Several key descriptors for this compound can be predicted using computational models.

XlogP: This is a measure of the lipophilicity or hydrophobicity of a molecule. It is the logarithm of the partition coefficient (P) of a compound between n-octanol and water. A higher XlogP value indicates greater lipophilicity. For drug-like molecules, the XlogP value is often considered in the design and development process.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Predicted Collision Cross Section (CCS): CCS is a measure of the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which is increasingly used for the structural characterization of molecules.

Table 1: Predicted Molecular Descriptors for this compound

DescriptorPredicted Value
XlogP2.5
TPSA75.1 Ų
Predicted CCS (N2)145.2 Ų

These predicted values provide valuable insights into the physicochemical properties of this compound, aiding in the assessment of its potential applications and behavior in various chemical and biological systems.

Conformation and Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. beilstein-journals.org For this compound, the conformation is primarily determined by the rotation around the C-S and C-N bonds.

The orientation of the sulfonyl fluoride and amino groups relative to the benzene ring can significantly affect the molecule's properties, including its dipole moment, reactivity, and biological activity. The rotational barriers between different conformers can be calculated using computational methods to determine the most stable conformations. beilstein-journals.org

The dihedral angles (or torsion angles) defined by the atoms in the C-C-S-F and C-C-N-H linkages are key parameters in describing the conformation. saskoer.ca The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as hyperconjugation and intramolecular hydrogen bonding.

The presence of the bulky bromine atom ortho to the amino group and meta to the sulfonyl fluoride group can introduce steric strain, influencing the preferred rotational conformers of both substituents. Computational studies can map the potential energy surface as a function of the relevant dihedral angles to identify the low-energy conformers and the transition states connecting them. beilstein-journals.org Understanding the conformational preferences is essential for a complete picture of the molecule's structure and behavior.

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is a powerful experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself may not be readily available in the public domain, the structures of its derivatives and co-crystals provide invaluable information about its molecular geometry and intermolecular interactions. mdpi.com

Derivatives: The synthesis and crystallographic analysis of derivatives of this compound can reveal how chemical modifications affect the molecular structure and packing in the solid state. For example, acylation of the amino group or substitution at other positions on the benzene ring can lead to different crystal packing arrangements. mdpi.com These studies can provide insights into the role of various functional groups in directing the crystal structure.

Co-crystals: Co-crystallization involves combining a target molecule with a "co-former" to create a new crystalline solid with distinct properties. nih.govrsc.orgresearchgate.net The formation of co-crystals is driven by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net Studying the co-crystals of this compound with different co-formers can help to understand its intermolecular interaction preferences. The amino and sulfonyl fluoride groups are both capable of participating in hydrogen bonding, making them key players in the formation of co-crystals.

Analysis of the crystal structures of derivatives and co-crystals can provide precise measurements of bond lengths, bond angles, and dihedral angles, which can be compared with computational predictions. Furthermore, the packing of molecules in the crystal lattice reveals the nature and geometry of intermolecular interactions, which are crucial for understanding the solid-state properties of the material.

For instance, studies on similar amino- and bromo-substituted aromatic compounds have shown the importance of N-H···O and C-H···O hydrogen bonds, as well as halogen bonds, in stabilizing the crystal structure. researchgate.netdoi.org The analysis of such interactions in the derivatives and co-crystals of this compound would provide a deeper understanding of its supramolecular chemistry.

Future Directions and Emerging Research Areas

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of sulfonyl fluorides, a critical step for their application, has traditionally faced challenges, including the use of hazardous reagents like highly toxic SO2F2 gas or KHF2. osaka-u.ac.jpeurekalert.org The development of safer, more efficient, and scalable synthetic protocols is a primary focus of ongoing research.

Recent breakthroughs have introduced methods that utilize readily available and stable substrates such as thiols and disulfides. osaka-u.ac.jpacs.org One innovative approach employs a combination of potassium fluoride (B91410) (KF) as the fluorine source and sodium hypochlorite (NaOCl·5H₂O) or a proprietary reagent (SHC5®) as a green oxidant. osaka-u.ac.jpacs.orgsciencedaily.com These methods are advantageous as they often require minimal purification, can be performed in a one-pot setup, and avoid toxic or costly reagents. acs.org The scalability of these protocols has been demonstrated, marking a significant step towards their adoption in both academic and industrial settings. eurekalert.orgacs.org Research continues to refine these methods, aiming to broaden the substrate scope to include a wider variety of aromatic, aliphatic, and heterocyclic sulfonyl fluorides. acs.orgsciencedaily.com

MethodSubstratesReagentsKey Advantages
Stepwise/One-Pot Protocol Thiols, DisulfidesPotassium Fluoride (KF), NaOCl·5H₂OEco-friendly, uses stable substrates, minimal purification. acs.org
SHC5® Protocol Thiols, DisulfidesPotassium Fluoride (KF), SHC5®Safe, low-cost, scalable, environmentally friendly. osaka-u.ac.jpsciencedaily.com
Electrochemical Oxidation Thiols-Avoids chemical oxidants. researchgate.net
Deoxygenation Sulfonic acids-Utilizes different starting materials. researchgate.net

Exploration of New Reactivity Profiles for Sulfonyl Fluorides

Sulfonyl fluorides are renowned for their stability and selective reactivity in Sulfur(VI)-Fluoride Exchange (SuFEx) "click chemistry". imperial.ac.ukcell.com This reaction involves the exchange of the fluoride atom with a nucleophile, a process that has found broad utility in synthesis, materials science, and drug discovery. imperial.ac.ukacs.org However, recent studies are challenging this established paradigm by uncovering unconventional reactivity pathways.

Researchers have demonstrated that the entire sulfonyl fluoride group (-SO₂F) can act as a leaving group in certain transition-metal-catalyzed reactions. imperial.ac.ukcell.com For instance, aryl sulfonyl fluorides have been successfully used in Suzuki–Miyaura-type cross-coupling reactions, where the -SO₂F group is replaced, leading to the formation of biaryl structures. cell.com This opens up new avenues for carbon-carbon bond formation. Furthermore, defluorosulfonylative (deFS) couplings represent another novel reaction pathway where the SO₂F moiety is displaced. imperial.ac.uk This has been observed with oxetane sulfonyl fluorides, which react with various nucleophiles to yield 3,3-disubstituted oxetanes, valuable isosteres in medicinal chemistry. cell.com Future research will likely focus on expanding the scope of these non-classical reactions to other catalytic systems and substrate classes, including alkyl sulfonyl fluorides. cell.com

Expansion of Applications in Target Identification and Validation

The unique reactivity profile of sulfonyl fluorides—balancing stability with the ability to covalently modify biological targets—makes them powerful tools in chemical biology. researchgate.netnih.gov They have emerged as promising "warheads" for covalent inhibitors and chemical probes used to study the proteome and validate potential drug targets. nih.gov

Unlike more traditional covalent warheads that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid side chains, including lysine, tyrosine, histidine, and serine. acs.orgnih.gov This expanded reactivity allows for the targeting of a larger portion of the proteome, including proteins that lack an accessible cysteine. acs.orgnih.gov Sulfonyl fluoride probes have been successfully used in live-cell chemoproteomic workflows to identify novel protein targets. nih.gov Future work in this area will involve designing more sophisticated probes based on scaffolds like 4-Amino-3-bromobenzene-1-sulfonyl fluoride to enhance selectivity and potency. The development of sulfonyl fluoride-based covalent inhibitors for specific enzymes, such as kinases and proteases, continues to be an active area of research with significant therapeutic potential. nih.govresearchgate.net

Amino Acid TargetAdduct StabilityApplication Area
Tyrosine (Tyr) StableCovalent Inhibition, Chemical Probes. acs.orgnih.gov
Lysine (Lys) StableCovalent Inhibition, Chemical Probes. acs.orgnih.gov
Histidine (His) StableCovalent Inhibition, Chemical Probes. acs.orgnih.gov
Serine (Ser) StableCovalent Inhibition, Protease Profiling. nih.govdigitellinc.com
Cysteine (Cys) Unstable adductGenerally unsuitable for durable inhibition. acs.org

Integration with Artificial Intelligence and Machine Learning in Compound Design

The complexity of chemical reactions, where subtle changes in substrates, reagents, or conditions can dramatically alter the outcome, presents a significant challenge for synthetic chemists. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. princeton.eduucla.edu

In the context of sulfonyl fluorides, ML algorithms have been used to model and predict the outcomes of reactions, such as the deoxyfluorination of alcohols. acs.orgnih.gov By training an algorithm on a large dataset from high-throughput experiments, researchers can create models that accurately predict the optimal reaction conditions (e.g., the specific sulfonyl fluoride reagent and base) for a new, untested substrate. ucla.edunih.gov This predictive power saves significant time and resources that would otherwise be spent on trial-and-error optimization. ucla.edu As this technology matures, it is expected to be applied to the design of novel sulfonyl fluoride compounds like this compound with desired properties, accelerating the discovery of new chemical probes and therapeutic agents. ML models can help identify key molecular features that govern reactivity and selectivity, guiding the rational design of next-generation compounds. ucla.edu

Sustainable Synthesis of Sulfonyl Fluorides

The principles of green chemistry are increasingly influencing the development of synthetic methodologies across the chemical industry. digitellinc.com A major goal is to reduce the reliance on toxic organic solvents and hazardous reagents. digitellinc.com For sulfonyl fluoride synthesis, this translates to developing protocols that can be performed under environmentally benign conditions.

A significant advancement in this area is the development of methods for synthesizing sulfonyl fluorides in water. digitellinc.com While nucleophilic fluorination is typically challenging in water due to the hydration and deactivation of the fluoride ion, researchers have overcome this by using surfactant-based catalytic systems. digitellinc.com This approach has been successfully applied to convert sulfonyl chlorides to sulfonyl fluorides in good yields. digitellinc.com Another green strategy involves using eco-friendly oxidants and readily available starting materials like thiols, which generate non-toxic salts as the only by-products. osaka-u.ac.jpsciencedaily.com The continued development of such sustainable protocols is crucial for minimizing the environmental impact of producing these valuable chemical compounds. eurekalert.org

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-amino-3-bromobenzene-1-sulfonyl fluoride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sulfonation of a brominated aniline precursor followed by fluorination. Key steps include:

  • Using chlorosulfonic acid for sulfonation under controlled anhydrous conditions.
  • Fluorination with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to replace chlorine with fluorine.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfonyl fluoride.
  • Purity validation via 1H^{1}\text{H} NMR (to confirm aromatic substitution patterns) and LC-MS (to verify molecular ion peaks). Cross-reference spectral data with NIST databases for consistency .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer :

  • Skin/Eye Contact : Immediately rinse with water for 15 minutes; use pH-neutral soap for skin decontamination. Consult a physician if irritation persists .
  • Inhalation : Work in a fume hood with proper PPE (gloves, goggles, lab coat). If exposed, move to fresh air and seek medical attention.
  • Storage : Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis of the sulfonyl fluoride group.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 19F^{19}\text{F} NMR to confirm the presence of the sulfonyl fluoride group (δ ~60–70 ppm). 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR can resolve bromine-induced deshielding effects on adjacent protons and carbons.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST Standard Reference Database 69) to validate molecular weight and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} splitting) .
  • X-ray Crystallography : For definitive structural confirmation, though crystallinity may require co-crystallization agents due to the compound’s polarity.

Advanced Research Questions

Q. How can this compound be utilized in activity-based protein profiling (ABPP) studies?

  • Methodological Answer :

  • Target Identification : The sulfonyl fluoride group reacts selectively with serine hydrolases or proteases via nucleophilic attack. Design kinetic assays (e.g., time-dependent inhibition curves) to measure enzyme inactivation rates.
  • Probe Derivatization : Introduce a fluorescent tag (e.g., BODIPY) at the amino group via reductive amination or click chemistry. Validate probe activity via SDS-PAGE and in-gel fluorescence scanning .
  • Competitive ABPP : Pre-treat samples with inhibitors to assess specificity. Use LC-MS/MS to identify labeled proteins.

Q. How can contradictory reactivity data in nucleophilic substitution studies be resolved?

  • Methodological Answer :

  • Experimental Replication : Standardize reaction conditions (solvent polarity, temperature, nucleophile concentration) to minimize variability.
  • Computational Modeling : Use density functional theory (DFT) to calculate activation energies for reactions with amines vs. thiols. Compare experimental kinetics (e.g., kobsk_{\text{obs}}) with predicted transition states .
  • Cross-Validation : Employ multiple analytical techniques (e.g., stopped-flow spectroscopy, 19F^{19}\text{F} NMR kinetics) to reconcile rate discrepancies.

Q. What strategies can mitigate hydrolysis of the sulfonyl fluoride group during environmental stability studies?

  • Methodological Answer :

  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption on indoor surfaces (e.g., glass, polymers). Adjust humidity (<40% RH) to slow hydrolysis .
  • Stabilization : Co-formulate with desiccants (e.g., molecular sieves) or buffer systems (e.g., phosphate buffer at pH 7.4) to prolong shelf life.

Q. How can researchers design cross-coupling reactions leveraging the bromine substituent?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 catalyst with aryl boronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (silica, UV-active spots).
  • Buchwald-Hartwig Amination : Couple with primary amines using Pd2_2(dba)3_3 and Xantphos ligand. Purify products via recrystallization (ethanol/water).
  • Post-Functionalization : Ensure the sulfonyl fluoride group is inert under coupling conditions by pre-testing with model substrates.

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